(3-Methoxybenzyl)hydrazine
Overview
Description
Synthesis Analysis
The synthesis of hydrazine derivatives has been studied extensively. For instance, hydrazine can be prepared via direct oxidative coupling of ammonia, but thermodynamic and kinetic factors limit the viability of this approach . Another study describes the synthesis of hydrazones by combining suitable aldehydes with four hydrazides .
Physical And Chemical Properties Analysis
“(3-Methoxybenzyl)hydrazine” is a solid at room temperature . The molecular weight of a related compound, “(3-Methoxybenzyl)hydrazine dihydrochloride”, is 225.12 .
Scientific Research Applications
Antimicrobial Activity
(3-Methoxybenzyl)hydrazine derivatives demonstrate significant antimicrobial properties. For instance, novel pyridazine derivatives synthesized using (3-Methoxybenzyl)hydrazine show high biological activity against various bacteria like Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa (Kandile et al., 2009). Similarly, certain 1,2,4-triazole derivatives with methoxybenzyl groups exhibited potent antibacterial activities (Hanif et al., 2012).
Anticancer Properties
These compounds also display promising anticancer activities. For example, certain 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives were tested against a panel of 60 cancer cell lines, showing effectiveness in non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan et al., 2008). Another study reported antiproliferative effects of new isatin hydrazones against HCT116, MCF7, and HELA tumour cell lines (Kandile et al., 2012).
Antifungal and Antiviral Applications
(3-Methoxybenzyl)hydrazine derivatives are effective against fungal and viral infections. For instance, compounds synthesized from (3-Methoxybenzyl)hydrazine demonstrated significant antifungal activities against Aspergillus flavus, Fusarium, and Candida albicans (Li et al., 2011). Additionally, a study on symmetrical azines, including derivatives of (3-Methoxybenzyl)hydrazine, conducted molecular docking investigations for anti-Covid-19 applications (Ramkumar & Ramarajan, 2023).
Safety And Hazards
properties
IUPAC Name |
(3-methoxyphenyl)methylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-8-4-2-3-7(5-8)6-10-9/h2-5,10H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLGQRHDYAHDRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375454 | |
Record name | (3-methoxybenzyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxybenzyl)hydrazine | |
CAS RN |
85293-12-5 | |
Record name | [(3-Methoxyphenyl)methyl]hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85293-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-methoxybenzyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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